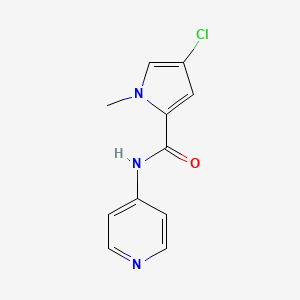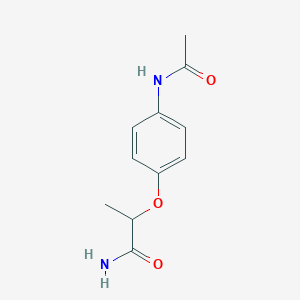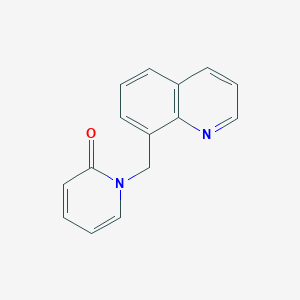
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of cytokines, which are important for the immune system. CP-690,550 has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Wirkmechanismus
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide inhibits JAK3, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide reduces the activity of these cytokines, which are important for the immune system. This leads to a reduction in the inflammation that is associated with autoimmune diseases.
Biochemical and Physiological Effects:
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide has been shown to reduce the levels of cytokines such as IL-2, IL-4, and IL-21 in patients with autoimmune diseases. This leads to a reduction in the inflammation that is associated with these diseases. 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide has also been shown to reduce the number of T cells and B cells in the blood, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information about its mechanism of action and potential therapeutic applications. However, 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide has some limitations for lab experiments. It is a potent inhibitor of JAK3, which can make it difficult to study the effects of JAK3 on the immune system. It also has the potential to affect other signaling pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide. One direction is to study its potential use in the treatment of other autoimmune diseases, such as lupus and type 1 diabetes. Another direction is to study its potential use in combination with other therapies, such as biologic agents. Additionally, there is a need for further research on the long-term safety and efficacy of 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide in patients with autoimmune diseases.
Synthesemethoden
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method has been described in several scientific publications, including a 2005 article by researchers at Pfizer.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In a phase II clinical trial, 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide was shown to be effective in reducing the symptoms of rheumatoid arthritis. It has also been studied for its potential use in the treatment of psoriasis, inflammatory bowel disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-15-7-8(12)6-10(15)11(16)14-9-2-4-13-5-3-9/h2-7H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVNZTNHPMSXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-3-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B7536817.png)

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine](/img/structure/B7536836.png)
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-iodophenoxy)-N-prop-2-enylacetamide](/img/structure/B7536839.png)
![N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7536843.png)
![2-(2-cyanophenoxy)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7536851.png)
![2,4-dichloro-5-fluoro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B7536880.png)

![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)
![N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7536909.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7536918.png)
![N-[2-(diethylamino)-5-piperidin-1-ylsulfonylphenyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7536926.png)
